N-(4-chloro-2-methoxy-5-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydropteridin-1-yl]acetamide
CAS No.: 1040674-87-0
Cat. No.: VC11934286
Molecular Formula: C24H22ClN5O4
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-87-0 |
|---|---|
| Molecular Formula | C24H22ClN5O4 |
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pteridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H22ClN5O4/c1-15-12-18(19(34-2)13-17(15)25)28-20(31)14-30-22-21(26-9-10-27-22)23(32)29(24(30)33)11-8-16-6-4-3-5-7-16/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H,28,31) |
| Standard InChI Key | NPVURCPDPDPBHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CCC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CCC4=CC=CC=C4 |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the pteridine ring and the attachment of the phenyl and phenylethyl groups. Common techniques for characterizing these compounds include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Steps:
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Formation of the Pteridine Ring: This often involves condensation reactions between appropriate precursors.
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Attachment of the Phenyl and Phenylethyl Groups: This may involve nucleophilic substitution or coupling reactions.
Characterization Techniques:
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HPLC: Used to assess purity and yield.
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MS: Provides molecular weight and structural information.
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NMR: Offers detailed structural insights through 1H and 13C spectra.
Potential Applications
Compounds with similar structures are often investigated for their potential therapeutic applications, including enzyme inhibition or receptor modulation. The specific biological activity of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydropteridin-1-yl]acetamide would depend on its ability to interact with biological targets, which could be explored through in vitro and in vivo studies.
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